molecular formula C15H13N3O3S2 B3749537 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide

Cat. No. B3749537
M. Wt: 347.4 g/mol
InChI Key: RXYBLNFEUIRFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide works by mimicking the activity of BH3-only proteins, which are pro-apoptotic proteins that bind to anti-apoptotic proteins to neutralize their effects. This compound binds to the BH3 domain of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby neutralizing their anti-apoptotic effects and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, this compound has been shown to have limited efficacy in some cancer cell lines, and resistance to this compound has been observed in some cancer cells.

Advantages and Limitations for Lab Experiments

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide is a useful tool for studying the role of anti-apoptotic proteins in cancer cell survival and for developing new cancer therapies. However, this compound has some limitations in lab experiments. It has been shown to have limited efficacy in some cancer cell lines, and resistance to this compound has been observed in some cancer cells. In addition, this compound has a short half-life in vivo, which limits its use as a therapeutic agent.

Future Directions

For N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide research include developing new analogs with improved efficacy and specificity for anti-apoptotic proteins, identifying biomarkers for predicting response to this compound, and developing combination therapies that enhance the efficacy of this compound. In addition, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Finally, this compound has potential applications beyond cancer therapy, such as in the treatment of autoimmune diseases and neurodegenerative diseases.

Scientific Research Applications

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by binding to the BH3 domain of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby neutralizing their anti-apoptotic effects. This compound has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung, breast, and prostate cancers.

properties

IUPAC Name

2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c16-23(20,21)11-6-7-12-13(9-11)22-15(17-12)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYBLNFEUIRFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.